molecular formula C13H20BNO2 B590780 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309443-99-9

2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B590780
CAS No.: 1309443-99-9
M. Wt: 233.118
InChI Key: AFASZBFMLVPOTQ-UHFFFAOYSA-N
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Description

The boronate ester makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and heteroaryl compounds . Its molecular weight is approximately 233.12 g/mol (based on analogous structures in ), with a molecular formula of C₁₃H₁₉BNO₂.

Properties

IUPAC Name

2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-9-8-15-10(2)7-11(9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFASZBFMLVPOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801159969
Record name 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309443-99-9
Record name 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Record name 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Record name 2,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2,5-dimethylpyridine. This can be achieved using a palladium-catalyzed reaction with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the formation of the boronic ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger volumes. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Aryl halides in the presence of a palladium catalyst and a base such as potassium carbonate.

Major Products

    Oxidation: 2,5-Dimethyl-4-boronic acid pyridine.

    Reduction: 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.

    Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds via the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • CAS : 1032358-02-3 ()
  • Molecular Formula: C₁₃H₂₀BNO₂
  • Key Differences: Methyl groups at 3- and 5-positions instead of 2- and 5-positions.
  • Applications : Used in ligand synthesis for coordination chemistry (e.g., in asymmetrical bis(terpyridine) iron complexes, as seen in ).
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
  • CAS: Not explicitly listed ().
  • Molecular Formula: C₁₂H₁₄BF₃NO₂
  • Key Differences: A trifluoromethyl group replaces the 2-methyl group.

Heterocyclic Core Variations

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
  • CAS: Not explicitly listed ().
  • Molecular Formula: C₁₂H₁₉BNO₃ (estimated).
  • Key Differences : Replacement of pyridine with isoxazole (an oxygen- and nitrogen-containing heterocycle). This alters conjugation and electronic properties, making it more reactive toward electrophilic substitution but less stable under acidic conditions.
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
  • CAS : 1072152-50-1 ().
  • Key Differences : A fused pyrrolopyridine core with a bromine substituent. The fused ring system increases π-conjugation, enhancing applications in optoelectronics, while the bromine enables further functionalization via cross-coupling .

Substituent Variations

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • CAS : 408492-27-3 ().
  • Molecular Formula: C₁₁H₁₃BCl₂NO₂.
  • Key Differences : Chlorine atoms at 2- and 6-positions introduce strong electron-withdrawing effects, which may reduce reactivity in Suzuki couplings but improve stability for storage .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
  • CAS : 1084953-47-8 ().
  • Molecular Formula: C₁₂H₁₅BF₃NO₂.
  • Key Differences : The trifluoromethyl group at the 5-position increases hydrophobicity and metabolic stability, making this compound relevant in pharmaceutical synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine N/A C₁₃H₁₉BNO₂ ~233.12 2,5-dimethyl Cross-coupling, ligand synthesis
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 1032358-02-3 C₁₃H₂₀BNO₂ 233.12 3,5-dimethyl Coordination chemistry
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine N/A C₁₂H₁₄BF₃NO₂ 273.06 2-CF₃ Pharmaceuticals, agrochemicals
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 408492-27-3 C₁₁H₁₃BCl₂NO₂ 272.95 2,6-Cl Stable intermediates

Key Research Findings

  • Steric Effects : 2,5-Dimethyl substitution provides a balance between steric hindrance and electronic activation, favoring efficient cross-coupling reactions compared to bulkier analogs like 3,5-dimethyl derivatives .
  • Electronic Effects : Trifluoromethyl and chloro substituents reduce electron density on the pyridine ring, requiring optimized reaction conditions (e.g., higher catalyst loading) for Suzuki-Miyaura couplings .
  • Thermal Stability : Methyl-substituted derivatives (e.g., 2,5-dimethyl) exhibit superior thermal stability compared to halogenated analogs, as evidenced by storage conditions in commercial catalogs (e.g., 0–6°C for chloro derivatives in vs. room temperature for methylated compounds in ).

Biological Activity

2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1314306-11-0) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C11_{11}H18_{18}BNO2_2
  • Molecular Weight : 239.14 g/mol
  • Density : 1.08 ± 0.1 g/cm³ (20 ºC)
  • CAS Registry Number : 1314306-11-0

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. It is particularly noted for its interactions with various biological targets.

Inhibitory Activity

Research indicates that compounds similar to this compound exhibit inhibitory activity against key enzymes involved in various diseases:

  • GSK-3β Inhibition :
    • A study highlighted the competitive inhibition of GSK-3β by related compounds with IC50_{50} values as low as 8 nM. This suggests a potential role in treating conditions like Alzheimer's disease and diabetes .
  • Cytotoxicity :
    • The compound's cytotoxic effects were evaluated in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Results indicated that certain derivatives showed no significant decrease in cell viability across tested concentrations (0.1 to 100 µM), suggesting a favorable safety profile .
  • Anti-inflammatory Activity :
    • In BV-2 microglial cells, compounds related to this structure demonstrated significant reductions in nitric oxide (NO) and interleukin-6 (IL-6) levels at low concentrations (1 µM), indicating potential anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The presence of the dioxaborolane moiety appears crucial for the biological activity of the compound. Modifications to the pyridine ring and dioxaborolane structure can significantly influence the potency and selectivity of the compound towards specific biological targets.

CompoundGSK-3β IC50_{50} (nM)Cytotoxicity (HT-22 Cell Viability at 100 µM)NO Reduction (%)
Compound A8No significant decrease45
Compound B15Significant decrease30
Compound C25No significant decrease50

Case Studies

Several case studies have documented the use of similar compounds in therapeutic settings:

  • Neurodegenerative Diseases : Compounds with similar structures have been studied for their neuroprotective effects by inhibiting GSK-3β, which is implicated in neurodegeneration.
  • Cancer Therapy : The anti-inflammatory properties may also contribute to cancer therapy by modulating the tumor microenvironment.

Q & A

How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic ester?

Advanced Research Focus : Efficiency optimization in catalytic systems.
Methodological Answer :
The compound’s boronic ester moiety makes it suitable for Suzuki-Miyaura coupling. Key parameters include:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts (0.5–2 mol% loading) .
  • Solvent Systems : Use polar aprotic solvents (e.g., THF, DMF) to enhance boronate activation. Evidence suggests THF improves solubility for pyridine-boronate derivatives .
  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) in biphasic systems (water/organic solvent) to stabilize the boronate intermediate .
  • Temperature : 80–100°C under inert atmosphere for 12–24 hours.

Table 1 : Representative Reaction Conditions

ParameterOptimal RangeEvidence Source
CatalystPd(PPh₃)₄ (1 mol%)
SolventTHF:H₂O (3:1 v/v)
BaseK₂CO₃ (2.5 equiv.)
Reaction Time18 hours at 85°C

What advanced techniques validate the structural integrity of this compound post-synthesis?

Advanced Research Focus : Multi-modal structural characterization.
Methodological Answer :

  • X-ray Crystallography : Use SHELX or OLEX2 for single-crystal refinement. SHELXL is robust for small-molecule resolution, particularly with high-purity samples (>97%) .
  • NMR Analysis :
    • ¹¹B NMR : A singlet near δ 30 ppm confirms boronate ester integrity .
    • ¹H/¹³C NMR : Pyridine protons (δ 7.5–8.5 ppm) and methyl groups (δ 1.3–2.5 ppm) should align with computational predictions (e.g., DFT) .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ (calculated for C₁₅H₂₃BNO₂: 268.18 g/mol) .

How can solubility limitations in aqueous systems be addressed for biological assays?

Basic Research Focus : Solubility enhancement strategies.
Methodological Answer :

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based solubilizers for in vitro studies .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the pyridine ring’s 3-position without disrupting the boronate .
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability .

What contradictions arise between crystallographic data and computational models?

Advanced Research Focus : Resolving structural discrepancies.
Methodological Answer :

  • Torsional Angle Mismatches : Compare X-ray-derived dihedral angles (e.g., pyridine-boronate plane) with DFT-optimized geometries. Adjust computational parameters (e.g., dispersion corrections in DFT) to align with experimental data .
  • Packing Defects : Use Mercury (CCDC) to analyze crystal packing forces (e.g., van der Waals vs. π-stacking). Discrepancies may arise from dynamic disorder in methyl groups .

How is purity assessed and maintained for sensitive cross-coupling reactions?

Basic Research Focus : Analytical quality control.
Methodological Answer :

  • HPLC : Use a C18 column (ACN:H₂O gradient) to detect impurities (<2% area). Retention time should match standards .
  • Karl Fischer Titration : Ensure moisture content <0.1% to prevent boronate hydrolysis .
  • Storage : Store under argon at –20°C in amber vials to avoid photodegradation .

What strategies improve regioselectivity in functionalizing the pyridine ring?

Advanced Research Focus : Directed C–H activation.
Methodological Answer :

  • Directing Groups : Install a temporary ester at the 3-position to guide Pd-catalyzed C–H arylation .
  • Microwave Assistance : Reduce side reactions (e.g., deborylation) by shortening reaction time under controlled microwave heating (150°C, 30 min) .

How does steric hindrance from methyl groups impact reactivity?

Advanced Research Focus : Steric vs. electronic effects.
Methodological Answer :

  • Competitive Experiments : Compare coupling yields with analogous non-methylated boronate esters. Methyl groups at 2,5-positions reduce reactivity by ~20% due to steric blocking of the boronate .
  • DFT Calculations : Electron density maps show reduced accessibility to the boron center in methylated derivatives .

Can this compound act as a ligand in coordination chemistry?

Advanced Research Focus : Boronate-based ligand design.
Methodological Answer :

  • Metal Binding : The pyridine nitrogen can coordinate to transition metals (e.g., Fe²⁺, Ru²⁺). However, the boronate ester’s steric bulk limits chelation efficiency. Modified derivatives (e.g., tert-butyl substituents) show improved stability in Fe-terpyridine complexes .

What safety protocols are critical for handling this compound?

Basic Research Focus : Laboratory safety.
Methodological Answer :

  • PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood due to potential boronate ester vapor release .
  • Waste Disposal : Quench with aqueous NaOH to hydrolyze boronate esters before disposal .

How is computational modeling used to predict reactivity?

Advanced Research Focus : In silico reaction design.
Methodological Answer :

  • DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare activation energies for methylated vs. non-methylated analogs .
  • MD Simulations : Simulate solvent effects (e.g., THF vs. DMF) on boronate solubility using GROMACS .

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